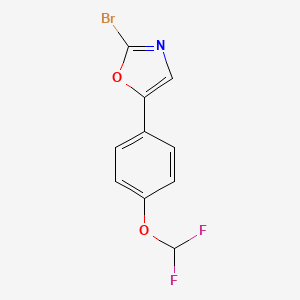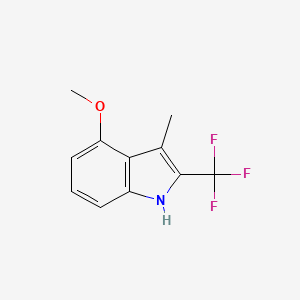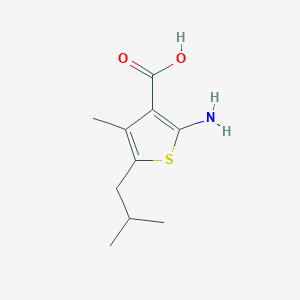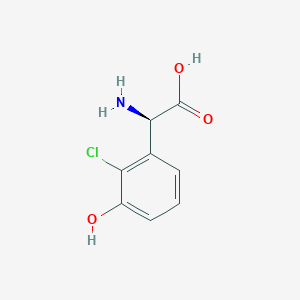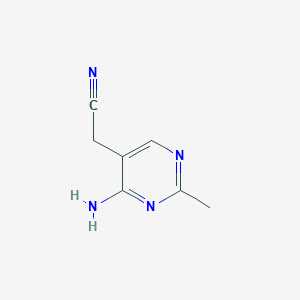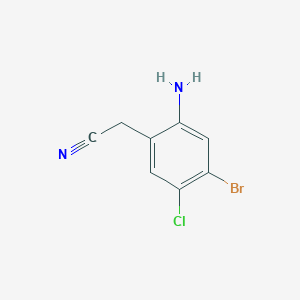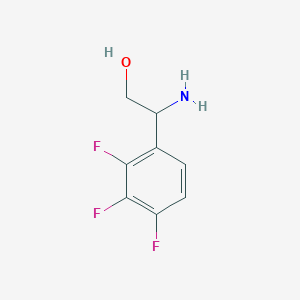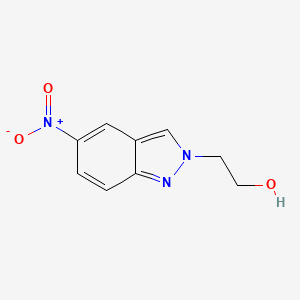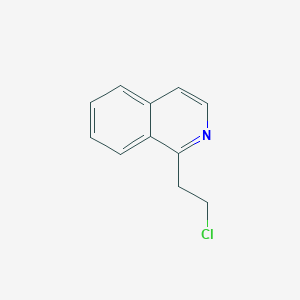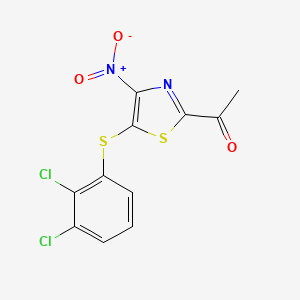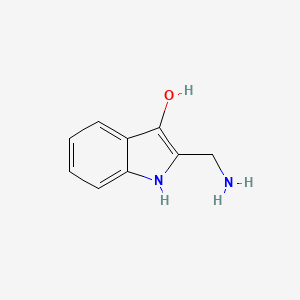
3-Methoxy-2-methylbenzimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-2-methylbenzimidamide is an organic compound belonging to the class of benzimidamides. These compounds are characterized by the presence of a benzimidazole ring, which is a fused bicyclic structure consisting of benzene and imidazole rings. The methoxy group at the 3-position and the methyl group at the 2-position of the benzimidazole ring confer unique chemical properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2-methylbenzimidamide typically involves the reaction of 3-methoxy-2-methylbenzoic acid with appropriate amine derivatives. The reaction is often carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction conditions are generally mild, and the product is obtained in moderate to high yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The purification of the final product is achieved through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions: 3-Methoxy-2-methylbenzimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed: The major products formed from these reactions include various substituted benzimidamides, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
3-Methoxy-2-methylbenzimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug discovery.
Industry: It finds applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of 3-Methoxy-2-methylbenzimidamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit poly [ADP-ribose] polymerase 1 (PARP1), which plays a role in DNA repair processes . The exact molecular pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
- 3-Methoxybenzamide
Comparison: 3-Methoxy-2-methylbenzimidamide is unique due to the presence of both methoxy and methyl groups on the benzimidazole ring. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, the methoxy group at the 3-position enhances its electron-donating ability, while the methyl group at the 2-position influences its steric and electronic characteristics .
特性
分子式 |
C9H12N2O |
|---|---|
分子量 |
164.20 g/mol |
IUPAC名 |
3-methoxy-2-methylbenzenecarboximidamide |
InChI |
InChI=1S/C9H12N2O/c1-6-7(9(10)11)4-3-5-8(6)12-2/h3-5H,1-2H3,(H3,10,11) |
InChIキー |
RTLPOFPWQIRGOV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1OC)C(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


